Ethyl 3-amino-4-isopropoxybenzoate
Description
Ethyl 3-amino-4-isopropoxybenzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and an isopropoxy group at the 4-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
ethyl 3-amino-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZABRLISOFOVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-isopropoxybenzoate typically involves the esterification of 3-amino-4-isopropoxybenzoic acid. One common method includes the reaction of 3-amino-4-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-amino-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the amino and isopropoxy groups can affect the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Ethyl 3-amino-4-isopropoxybenzoate can be compared with other benzoic acid derivatives such as:
Ethyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Ethyl 3-amino-4-ethoxybenzoate: Contains an ethoxy group instead of an isopropoxy group.
Ethyl 3-amino-4-butoxybenzoate: Features a butoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in the specific steric and electronic effects imparted by the isopropoxy group, which can influence its reactivity and interactions in various applications.
Biological Activity
Ethyl 3-amino-4-isopropoxybenzoate is an organic compound notable for its potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and an isopropoxy substituent on a benzoate ring. Its molecular formula is C12H17NO3, and it possesses unique chemical properties due to the presence of these functional groups, which allow for diverse interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The amino and ester groups facilitate hydrogen bonding and other interactions that can influence enzyme activity, protein function, and cellular processes. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting its potential as a modulator in pharmacology .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Cell Proliferation and Apoptosis : Studies have demonstrated its effects on cell growth, indicating potential therapeutic applications in cancer treatment .
- Enzymatic Inhibition : The compound has been implicated in the inhibition of specific enzyme pathways, particularly those involved in drug metabolism .
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antifungal and antibacterial activities, making it a candidate for further research in infectious disease treatment .
Case Studies
- In Vitro Studies : Research conducted using rat plasma and liver microsomes has highlighted the compound's hydrolytic stability and metabolic pathways. The studies utilized selective inhibitors to understand its enzymatic interactions better .
- Therapeutic Applications : A study focused on the structural modifications of benzoate compounds revealed that derivatives like this compound could be designed for enhanced local anesthetic effects. This underscores its potential as a therapeutic agent .
Synthesis Methods
Several synthesis methods have been employed to produce this compound effectively:
- Esterification Reactions : The compound can be synthesized through conventional esterification techniques involving benzoic acid derivatives and alcohols under acidic conditions.
- Alkylation Processes : Alkylation reactions with isopropanol contribute to the introduction of the isopropoxy group, enhancing the compound's reactivity and biological interaction potential .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-4-methylbenzoate | Contains a methyl group | May exhibit different biological activity due to substitution |
| Ethyl 3-amino-4-cyanobenzoate | Contains a cyano group | Offers distinct reactivity profiles |
| Ethyl 3-amino-4-methoxybenzoate | Contains a methoxy group | Alters solubility and biological interactions |
| Ethyl 3-amino-4-(sec-butylamino)benzoate | Contains a sec-butylamino substituent | Variations in steric hindrance could influence activity |
These comparisons highlight how variations in substituents can significantly impact the biological activity of benzoate derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
